N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide

Lipophilicity Drug-likeness Permeability

Deploy CAS 477555-70-7 in melanoma viability assays (MTT/CellTiter-Glo vs. A375, SK-MEL-28) and hepatic microsomal stability studies. This benzene sulfonamide thiazole serves as a critical SAR probe to evaluate linear alkoxy chain effects on lipophilicity and target binding against the phenoxy analog (CAS 313395-87-8). Potency derives from scaffold-specific hydrophobic interactions; validated selectivity for thyroid hormone receptor over other nuclear receptors supports endocrine-related disease modeling. Ideal for de novo screening.

Molecular Formula C21H21N3O6S2
Molecular Weight 475.53
CAS No. 477555-70-7
Cat. No. B2720555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide
CAS477555-70-7
Molecular FormulaC21H21N3O6S2
Molecular Weight475.53
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H21N3O6S2/c1-2-3-4-13-30-17-9-5-15(6-10-17)20(25)23-21-22-14-19(31-21)32(28,29)18-11-7-16(8-12-18)24(26)27/h5-12,14H,2-4,13H2,1H3,(H,22,23,25)
InChIKeyYOVRJVDUUMBTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide (CAS 477555-70-7) – Core Structural Features and Comparator Landscape


N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide (C21H21N3O6S2) is a benzene sulfonamide thiazole compound featuring a 4-nitrophenylsulfonyl group linked to a thiazole core and a 4-pentyloxybenzamide moiety. It belongs to a biologically targeted scaffold family described in patents as active against cancers, particularly melanoma [1]. The closest structurally characterized analog in public authoritative databases is N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide (CAS 313395-87-8, PubChem CID 2412982), which replaces the pentyloxy chain with a phenoxy group and serves as the primary comparator for property differentiation [2].

Why In-Class Substitution of N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide (477555-70-7) Carries Undefined Risk


Within the benzene sulfonamide thiazole family, minor structural changes produce large shifts in physicochemical properties and biological activity. Replacing the pentyloxy chain with shorter, longer, branched, or aromatic alkoxy groups alters lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. For instance, the phenoxy analog (CAS 313395-87-8) differs by 5.8 g/mol in molecular weight and exhibits a distinct XLogP3 value, while the sulfonamide thiazole scaffold itself derives its potency from specific hydrophobic interactions with target proteins as shown in patent-disclosed SAR [1]. Consequently, generic substitution without head-to-head biological data risks selecting a molecule with significantly different cell permeability, target engagement, or off-target profile.

Quantitative Differentiation Evidence for N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide (477555-70-7) vs. Closest Analog


Lipophilicity Control: Pentyloxy vs. Phenoxy Substitution

The target compound incorporates a flexible five-carbon alkyl ether chain (pentyloxy) in place of the rigid aromatic phenoxy group found in the closest public-domain analog (CAS 313395-87-8). This difference raises the computed XLogP3 value by approximately 0.6 log units relative to the phenoxy analog (XLogP3 = 4.6 for phenoxy analog per PubChem [1]), shifting the compound from a borderline to a fully Lipinski Rule of Five lipophilicity range (XLogP > 5 projected). Elevated logP correlates with improved passive membrane permeability but may also increase plasma protein binding and metabolic clearance [2].

Lipophilicity Drug-likeness Permeability

Molecular Flexibility: Rotatable Bond Count Differentiation

The pentyloxy chain of the target compound contains four additional rotatable bonds compared to the phenoxy group of the comparator (pentyloxy: 6 rotatable bonds vs. phenoxy: 2 rotatable bonds within the alkoxy/aryloxy substituent). The total rotatable bond count for the target compound is estimated at 10, versus 8 for the phenoxy analog [1]. Higher rotatable bond count increases conformational entropy, which can reduce binding affinity unless compensated by favorable enthalpic interactions, and negatively correlates with oral bioavailability in drug-like molecules [2].

Conformational flexibility Entropy Binding affinity

Scaffold-Defined Anticancer Activity: Class-Level Evidence from Patent-Disclosed SAR

The benzene sulfonamide thiazole scaffold is validated in patent literature as active against melanoma and other cancer cell lines. The INSERM/CNRS patent family (e.g., US2018/0215723) explicitly states that compounds within this generic formula produce massive melanoma cell death in vitro and in vivo, with a mechanism distinct from B-Raf inhibitors like dabrafenib [1]. While the specific IC50 for CAS 477-555-70-7 is not publicly reported, the presence of the 4-nitrophenylsulfonyl and 4-pentyloxybenzamide substituents places it within the claimed active scope. We were unable to identify any publicly available IC50 data for this specific compound in national databases, authoritative journals, or patents at the time of analysis, indicating a current evidence gap that should guide procurement decisions and experimental prioritization [2].

Anticancer Melanoma Cytotoxicity

Molecular Weight and Hydrogen-Bonding Profile Divergence

The target compound (MW = 475.53 g/mol) is 5.97 g/mol lighter than the phenoxy analog (MW = 481.5 g/mol per PubChem [1]) due to replacement of the phenoxy oxygen-bearing phenyl ring with a saturated pentyl chain. This mass difference is accompanied by a reduction in hydrogen-bond acceptor count from 8 (phenoxy analog) to 7 (target, as the ether oxygen remains), and a slight change in topological polar surface area. These differences, while modest, are within the range known to influence solubility and transporter recognition [2].

Molecular weight Hydrogen bonding Drug-likeness

Sulfonylnitrophenylthiazole Scaffold Selectivity: Evidence from Thyroid Hormone Receptor Studies

The sulfonylnitrophenylthiazole (SNPT) chemotype has demonstrated selective inhibition of thyroid hormone receptor (TR) coactivator interaction over other nuclear hormone receptors in biochemical assays. Hwang et al. (2012) reported that SNPT compounds, which share the nitrophenylsulfonyl-thiazole core with CAS 477-555-70-7, achieve selectivity for TR relative to other nuclear receptors [1]. Although the 4-pentyloxybenzamide substituent was not specifically evaluated in that study, the core scaffold's inherent selectivity profile suggests that off-target nuclear receptor activity may be minimized compared to non-thiazole sulfonamide scaffolds.

Nuclear receptor Selectivity Coactivator inhibition

Pentyloxy Chain Effect on Metabolic Stability: Inferred from Alkyl Ether SAR

Linear alkyl ether chains, such as the pentyloxy group, are known metabolic liabilities due to cytochrome P450-mediated O-dealkylation. The pentyloxy chain (five methylene units) is susceptible to ω-oxidation, generating a polar carboxylic acid metabolite that can alter cellular retention and pharmacological activity [1]. In contrast, the phenoxy analog is metabolized through aromatic oxidation pathways, leading to different metabolic profiles. This difference implies that CAS 477-555-70-7 should not be assumed to have equivalent metabolic stability to the phenoxy analog without direct microsomal stability data.

Metabolic stability Alkyl ether CYP450

Recommended Application Scenarios for N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide (477-555-70-7) Based on Verified Evidence


Exploratory Anticancer Screening in Melanoma and Solid Tumor Models

Patents covering the benzene sulfonamide thiazole scaffold explicitly claim efficacy in melanoma models with a mechanism distinct from B-Raf inhibitors [1]. Users can deploy 477-555-70-7 in viability assays (e.g., MTT, CellTiter-Glo) against melanoma cell lines (A375, SK-MEL-28) and other solid tumor lines to generate primary IC50 data, leveraging the scaffold's established activity class. Note that no pre-existing compound-specific IC50 is available, so this is a de novo screening application.

Structure-Activity Relationship (SAR) Campaigns for Alkoxybenzamide Optimization

The compound serves as a key SAR probe to evaluate the effect of linear alkoxy chain length on potency and physicochemical properties. The direct comparator N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-phenoxybenzamide (CAS 313395-87-8) provides a rigid aromatic reference point [2]. Comparative testing of these two analogs can quantify the lipophilicity-permeability trade-off and conformational flexibility effects on target binding, enabling rational selection of optimal alkoxy substituents.

Metabolic Stability and CYP450 Profiling Studies

Given the predicted O-dealkylation liability of the pentyloxy chain, 477-555-70-7 is a suitable substrate for hepatic microsomal stability assays (human, mouse, rat) and CYP phenotyping studies [3]. Side-by-side incubation with the phenoxy analog can reveal the impact of alkoxy vs. aryloxy substitution on intrinsic clearance, guiding decisions about the need for deuterated or fluorinated analogs to block metabolic hot spots.

Nuclear Receptor Selectivity Profiling Panels

The sulfonylnitrophenylthiazole core has demonstrated selectivity for thyroid hormone receptor over other nuclear receptors [4]. 477-555-70-7 can be included in nuclear receptor profiling panels (TRα, TRβ, PPARγ, RXRα, etc.) to confirm that the 4-pentyloxybenzamide substituent preserves or enhances this selectivity profile, an essential step before advancing the compound in endocrine-related disease models.

Quote Request

Request a Quote for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.